N-Trityl Losartan-d4

Description

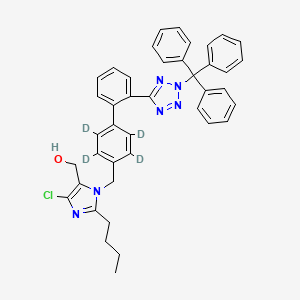

Structure

3D Structure

Properties

IUPAC Name |

[2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-48(45-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3/i24D,25D,26D,27D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPGGBNMTNDKEY-ZTHNUDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2CO)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H37ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling & Bioanalytical Applications of N-Trityl Losartan-d4

[1][2][3]

Executive Summary

N-Trityl Losartan-d4 (CAS: 1309283-24-6) is the stable isotope-labeled analog of N-Trityl Losartan (Losartan Impurity H).[1][2][3] It serves a critical dual role in pharmaceutical development: as a process-related impurity standard for quantifying trace contaminants in Losartan API, and as an internal standard (IS) for pharmacokinetic profiling where high lipophilicity is required.[1][2][3]

Its physicochemical behavior is defined by the bulky triphenylmethyl (trityl) protecting group, which drastically alters its solubility and stability profile compared to the parent drug, Losartan. This guide details the molecular properties, handling protocols, and bioanalytical strategies required to utilize this compound effectively, with a specific focus on preventing its primary degradation pathway: acid-catalyzed detritylation.[1][2]

Molecular Identity & Structural Specifications[2][3][4][5][6][7]

The deuterated label (d4) is incorporated into the biphenyl core, ensuring that the isotopic signature remains with the Losartan backbone even if the trityl group is cleaved.[2]

| Property | Specification |

| Chemical Name | 2-Butyl-4-chloro-1-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1′-biphenyl-d4]-4-yl]methyl]-1H-imidazole-5-methanol |

| CAS Number | 1309283-24-6 |

| Molecular Formula | C₄₁H₃₃D₄ClN₆O |

| Molecular Weight | 669.25 g/mol (Non-deuterated: 665.[1][2][3][4]23) |

| Isotopic Purity | ≥ 99% Deuterated forms (d1-d4) |

| Appearance | White to off-white solid |

| Solubility | High: DMSO, Methanol, Chloroform, Ethyl AcetateLow: Water, Aqueous Buffers (pH < 8) |

Structural Visualization

The following diagram illustrates the specific location of the deuterium labels on the central phenyl ring and the labile trityl protecting group.

Figure 1: Structural connectivity highlighting the acid-labile trityl protection and the stable d4-labeled core.[1][2][3]

Physicochemical Properties[2][3][8][9]

Lipophilicity & Solubility

Unlike Losartan, which is amphiphilic (LogP ~4), N-Trityl Losartan-d4 is highly lipophilic due to the hydrophobic trityl moiety masking the acidic tetrazole.[1][2][3]

-

Chromatographic Implication: Elutes significantly later than Losartan on Reverse-Phase (RP) columns.[1][2][3] Requires high organic mobile phase strength (>70% ACN/MeOH) for elution.[2][3]

Stability Profile (Critical)

The trityl group is an acid-labile protecting group.[1][2][3]

-

Acid Sensitivity: High. Exposure to acidic media (pH < 4) causes rapid hydrolysis (detritylation), converting the molecule back to Losartan-d4 and Trityl Alcohol.[1][2][3]

-

Photostability: Sensitive to UV light; store in amber vials.[3]

-

Hygroscopicity: Moderately hygroscopic; store under inert gas (Argon/Nitrogen) at -20°C.[1][2][3]

Bioanalytical Characterization (LC-MS/MS)

Developing a method for N-Trityl Losartan-d4 requires specific attention to the source parameters to prevent in-source degradation.[1][2][3]

Mass Spectrometry Parameters

-

Fragmentation Behavior: The trityl cation (m/z 243.[3]1) is the most stable fragment and dominates the spectrum.

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanistic Origin |

| Quantifier | 669.3 | 243.1 | 20 - 30 | Formation of stable Trityl Cation (C₁₉H₁₅⁺) |

| Qualifier | 669.3 | 427.2 | 35 - 45 | Loss of Trityl group (Losartan-d4 core) |

Fragmentation Pathway

The following diagram details the collision-induced dissociation (CID) logic used for MRM transition selection.

Figure 2: MS/MS fragmentation pathway showing the generation of the dominant trityl cation.[1][2][3]

Chromatographic Conditions

Warning: Do not use acidic mobile phases (e.g., 0.1% Formic Acid) if you intend to keep the trityl group intact during separation.[2]

Experimental Protocol: Standard Preparation

Stock Solution Preparation

-

Weighing: Weigh ~1.0 mg of N-Trityl Losartan-d4 into a clean amber glass vial.

-

Solvent: Dissolve in 100% DMSO or Methanol . Avoid using water or acidic diluents.[2][3]

-

Storage: Store stock at -20°C or -80°C. Stable for 6 months if kept dry.

Working Standard & Degradation Check

Before use, verify the integrity of the standard to ensure no detritylation has occurred.

Self-Validating Integrity Test:

Synthesis & Degradation Mechanism

Understanding the synthesis helps in impurity profiling.[3] N-Trityl Losartan is the penultimate intermediate in Losartan synthesis.[1][2][3] The final step involves acid hydrolysis to remove the trityl group.

Figure 3: Acid-catalyzed degradation pathway.[1][2][3] This reaction must be avoided during storage and analysis.

References

-

LGC Standards. (n.d.). N-Trityl Losartan-d4 Product Information. Retrieved from [1][2][3]

-

Cayman Chemical. (n.d.).[2][3] Losartan-d4 Product Insert & MS Data. Retrieved from [1][2][3]

-

Zhao, Z., et al. (2016).[2] Identification and Synthesis of Potential Impurities of Losartan Potassium. Asian Journal of Chemistry. Retrieved from [1][2][3]

-

United States Pharmacopeia (USP). (2012).[2][3] Losartan Potassium: Impurity Profiling and HPLC Methods. USP-NF.[1][2][3] Retrieved from [1][2][3]

-

Prasain, J. (2011).[2][3][7] Ion fragmentation of small molecules in mass spectrometry: Trityl Cation Formation. UAB Mass Spectrometry Core.[3] Retrieved from

Sources

- 1. alentris.org [alentris.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Trityl Losartan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Trityl losartan | 133909-99-6 [chemicalbook.com]

- 5. Prediction of the Fragmentation Pathway of Valsartan Protonated Ion [scirp.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. uab.edu [uab.edu]

Technical Guide: Deuterium-Labeled Internal Standards for Losartan Bioanalysis

Part 1: Executive Summary & Core Directive

In the bioanalysis of Angiotensin II Receptor Blockers (ARBs) like Losartan, the margin for error is vanishingly small. Regulatory bodies (FDA, EMA) demand rigorous validation, particularly regarding matrix effects in plasma and urine. While analog internal standards (e.g., Irbesartan) were historically common, they fail to compensate for the transient ionization suppression zones often found in high-throughput LC-MS/MS.

This guide moves beyond basic methodology to establish a Stable Isotope Dilution Assay (SIDA) protocol. We focus on the deployment of Deuterium-labeled Losartan (Losartan-d3/d8) and its active metabolite (E-3174-d4) to create a self-validating analytical system.

Part 2: Mechanistic Foundation

The Physics of Correction: Why Deuterium?

The primary goal of an Internal Standard (IS) in electrospray ionization (ESI) is to track the analyte through the "desolvation droplet evolution."

-

The Carrier Effect: Deuterium-labeled isotopologues possess nearly identical physicochemical properties (pKa, logP) to the analyte. They co-elute (or nearly co-elute) with the target, meaning they experience the exact same matrix suppression or enhancement at the moment of ionization.

-

The Deuterium Isotope Effect: While chemically similar, C-D bonds are shorter and stronger than C-H bonds. This results in a slightly lower lipophilicity, causing deuterated standards to elute fractionally earlier than the non-labeled analyte in Reversed-Phase Chromatography (RPC).[1]

-

Implication: If the retention time shift is too large (>0.1 min), the IS may leave the ion suppression zone before the analyte enters it, nullifying its benefit.

-

Workflow Visualization: SIDA Logic

The following diagram illustrates the critical path where the IS corrects for variability.

Figure 1: The Stable Isotope Dilution Assay (SIDA) workflow. The IS is introduced immediately to correct for extraction efficiency and ionization variability.

Part 3: Strategic Selection of Isotopologues

Selecting the wrong deuterated standard can ruin an assay. You must consider Label Position and Metabolic Coverage .[2]

Structural Integrity & Fragmentation

In MS/MS (MRM mode), you select a Precursor Ion and fragment it to a Product Ion.

-

The Rule: The deuterium label must be located on the fragment retained during collision-induced dissociation (CID).

-

Losartan Fragmentation: Losartan (m/z 423) typically fragments to the imidazole cation (m/z 207).

-

Scenario A: If you use Losartan-d3 labeled on the imidazole methyl , the fragment shifts to m/z 210. (Recommended)

-

Scenario B: If you use Losartan-d4 labeled on the phenyl ring (which is lost as a neutral fragment), the transition will be 427 -> 207. This creates "cross-talk" risk if the parent ion isn't perfectly resolved.

-

The Metabolite Challenge (E-3174)

Losartan rapidly converts to its carboxylic acid metabolite (E-3174), which is 10-20x more potent.[3] A robust PK study must quantify both.

-

Recommendation: Use a "Cocktail IS" containing both Losartan-d3 and E-3174-d4 .

Selection Matrix

| Analyte | Recommended IS | Label Position | Precursor (m/z) | Product (m/z) | Rationale |

| Losartan | Losartan-d3 | Imidazole Methyl | 426.2 | 210.2 | Label retained in dominant fragment. |

| E-3174 | E-3174-d4 | Phenyl Ring | 441.2 | 239.2 | Matches metabolite structure; d4 prevents isotopic overlap. |

Part 4: Analytical Method Development (LC-MS/MS)

Chromatographic Conditions

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm or 2.6 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Gradient: Steep gradient (5% B to 95% B over 3 mins) is usually sufficient due to the hydrophobicity of Losartan.

Mass Spectrometry Parameters (Sciex/Thermo/Agilent)

-

Ionization: ESI Positive Mode.

-

Source Temp: 500°C (High temp required for efficient desolvation of aqueous organics).

-

Dwell Time: >20ms per transition to ensure sufficient points across the peak.

Experimental Protocol: Dual-Stream Extraction

Choose the extraction method based on your required Lower Limit of Quantitation (LLOQ).

Protocol A: Protein Precipitation (High Throughput)

Best for clinical trials with LLOQ > 1 ng/mL.

-

Aliquot: Transfer 50 µL plasma to a 96-well plate.

-

Spike: Add 10 µL of IS Working Solution (Losartan-d3 @ 500 ng/mL).

-

Precipitate: Add 200 µL Acetonitrile (0.1% Formic Acid).

-

Vortex: High speed for 2 mins.

-

Centrifuge: 4000g for 10 mins at 4°C.

-

Dilute: Transfer 100 µL supernatant to clean plate; add 100 µL water (to match initial mobile phase).

Protocol B: Liquid-Liquid Extraction (High Sensitivity)

Best for trace analysis or PK/PD modeling (LLOQ < 0.5 ng/mL).

-

Aliquot: 100 µL plasma.

-

Spike: 10 µL IS Working Solution.

-

Acidify: Add 50 µL 5% Phosphoric Acid (breaks protein binding).

-

Extract: Add 600 µL Methyl Tert-Butyl Ether (MTBE) or Ethyl Acetate.

-

Separate: Flash freeze aqueous layer (dry ice/acetone bath) and pour off organic layer.

-

Dry: Evaporate organic layer under Nitrogen @ 40°C.

-

Reconstitute: 100 µL Mobile Phase (20:80 ACN:Water).

Part 5: Validation & Troubleshooting

The "Cross-Talk" Phenomenon

If your Losartan-d3 contains traces of d0 (non-labeled), or if natural isotopes of Losartan (C13) overlap with the IS, you get false positives.

-

Check: Inject a "Zero Sample" (Matrix + IS, no Analyte).

-

Acceptance: Interference at analyte retention time must be < 20% of LLOQ.

Correcting the Deuterium Isotope Effect

As discussed, D-labeled compounds elute earlier.[4]

-

Mitigation: Use a column with high carbon load (>15%) or lower the organic start percentage to force focusing at the head of the column. This minimizes the relative separation between d0 and d3 peaks.

Troubleshooting Decision Tree

Figure 2: Diagnostic logic for IS failure. High variability in IS area usually indicates matrix suppression, while ratio drift suggests isotopic impurity or instability.

Part 6: References

-

Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Mechanisms and Applications. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3961, Losartan. Retrieved from [Link]

-

ResearchGate. (2021). Investigation of the Physical, Chemical and Microbiological Stability of Losartan Potassium. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Bioanalytical Protocol for Quantification of Losartan in Plasma using N-Trityl Losartan-d4 for Pharmacokinetic Studies

Introduction: The Imperative for Precision in Pharmacokinetics

Losartan is an orally active angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to optimizing dosing regimens and ensuring patient safety. Pharmacokinetic (PK) studies, which quantify drug concentrations in biological matrices over time, provide this critical data.[2][3][4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[5] However, the accuracy of LC-MS/MS quantification is susceptible to variations arising from sample preparation, matrix effects, and instrument drift.[6][7][8] To counteract these variables, a robust internal standard (IS) is essential.

The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte.[5][9] N-Trityl Losartan-d4 is a deuterated form of Losartan, making it the preferred internal standard for this application.[10] Because it is chemically and physically almost identical to Losartan, it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency.[6][8][9] The mass difference of +4 Daltons allows the mass spectrometer to differentiate it from the unlabeled analyte, ensuring highly accurate and precise quantification through the principle of isotope dilution.[5]

This document provides a comprehensive, field-proven protocol for the use of N-Trityl Losartan-d4 in a fully validated LC-MS/MS method for the determination of Losartan in human plasma, designed to meet the rigorous standards of regulatory bodies such as the FDA and EMA.[11][12][13][14]

Analyte and Internal Standard Properties

A thorough understanding of the internal standard is the foundation of a robust bioanalytical method.

| Property | N-Trityl Losartan-d4 |

| Synonyms | Trityllosartan-d4; 2-Butyl-4-chloro-1-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1′-biphenyl-d4]-4-yl]methyl]-1H-imidazole-5-methanol |

| CAS Number | 1309283-24-6[10] |

| IUPAC Name | 2-Butyl-4-chloro-1-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1′-biphenyl-d4]-4-yl]methyl]-1H-imidazole-5-methanol[10] |

| Molecular Formula | C₄₁H₃₃D₄ClN₆O |

| Molecular Weight | ~669.2 g/mol (reflecting deuterium enrichment) |

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The unparalleled accuracy of using a SIL-IS stems from the IDMS principle. A known, fixed concentration of the deuterated standard (N-Trityl Losartan-d4) is added to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process.[5] Any analyte loss during subsequent steps (e.g., extraction, evaporation, reconstitution) will be mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte's peak area to the internal standard's peak area remains constant, providing a highly reliable measure of the analyte's true concentration.

Overall Bioanalytical Workflow

The protocol follows a systematic workflow from sample receipt to final data reporting, ensuring data integrity at each stage.

Detailed Bioanalytical Protocol

This protocol is optimized for human plasma but can be adapted for other biological matrices with appropriate validation.

Materials and Reagents

-

Analytes: Losartan Potassium reference standard (USP grade or equivalent), N-Trityl Losartan-d4 (≥98% isotopic purity).[6]

-

Plasma: Blank human plasma (K₂EDTA anticoagulant).

-

Solvents: Methanol, Acetonitrile (HPLC or LC-MS grade), Formic Acid (reagent grade), Water (Type I, 18.2 MΩ·cm).

-

Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg/1 mL).[15]

-

Labware: Calibrated pipettes, Class A volumetric flasks, polypropylene microcentrifuge tubes.

Preparation of Stock and Working Solutions

-

Losartan Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Losartan Potassium and dissolve in 10 mL of methanol.

-

IS Stock Solution (1 mg/mL): Accurately weigh ~1 mg of N-Trityl Losartan-d4 and dissolve in 1 mL of methanol.

-

Losartan Working Solutions: Serially dilute the Losartan stock solution with 50:50 (v/v) methanol:water to prepare working solutions for spiking calibration curve (CC) and quality control (QC) samples.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water. This concentration should be optimized but serves as a robust starting point.

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples

-

Prepare CC standards by spiking blank human plasma with the appropriate Losartan working solutions to achieve a final concentration range. A typical range is 0.5 to 1000 ng/mL.[15][16][17]

-

Prepare QC samples in blank plasma at a minimum of four levels:

Plasma Sample Extraction: Solid-Phase Extraction (SPE)

SPE is a preferred method as it yields a cleaner extract compared to protein precipitation, minimizing matrix effects.[15][18]

LC-MS/MS Instrumentation and Conditions

The following parameters serve as a validated starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent retention and peak shape for Losartan and its metabolites.[15][18] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes analyte protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic solvent for gradient elution. |

| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC columns. |

| Column Temp. | 40 °C | Ensures reproducible retention times.[16][19] |

| Injection Vol. | 5 µL | |

| Gradient | 10% B -> 95% B over 1.5 min, hold 0.5 min, re-equilibrate | A rapid gradient allows for high-throughput analysis, with a total run time under 3 minutes.[15] |

Table 2: Tandem Mass Spectrometry (MS/MS) Conditions

| Parameter | Losartan | N-Trityl Losartan-d4 (IS) | Rationale |

| Ionization Mode | ESI Positive | ESI Positive | Losartan contains basic nitrogen atoms that are readily protonated.[15][16] |

| Precursor Ion (Q1) | m/z 423.1 | m/z 427.2 | Corresponds to the [M+H]⁺ ion. The +4 Da shift for the IS reflects the four deuterium atoms. |

| Product Ion (Q3) | m/z 207.2 | m/z 207.2 | A stable, high-intensity fragment common to both analyte and IS, representing the imidazole moiety.[15] |

| Dwell Time | 100 ms | 100 ms | Sufficient time to acquire >12 data points across the chromatographic peak. |

| Collision Energy | Optimize | Optimize (typically identical to analyte) | Voltage should be tuned to maximize the intensity of the product ion. |

| Source Temp. | 500 °C | 500 °C | Optimized for efficient desolvation. |

Bioanalytical Method Validation (BMV)

A full validation must be performed according to regulatory guidelines to ensure the method is fit for purpose.[13][14] Key parameters and typical acceptance criteria are summarized below.

Table 3: Key Method Validation Parameters and Acceptance Criteria (based on FDA/EMA Guidelines)

| Parameter | Purpose | Acceptance Criteria |

| Selectivity | Ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[20] |

| Calibration Curve | Demonstrate relationship between instrument response and concentration. | Minimum of 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[15] |

| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the degree of scatter. | Intra- and inter-day precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ). Assessed at LLOQ, LQC, MQC, and HQC levels.[16][17] |

| Recovery | Assess the efficiency of the extraction process. | Not a strict requirement, but should be consistent and reproducible across the concentration range. |

| Matrix Effect | Evaluate the suppression or enhancement of ionization by matrix components. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |

| Stability | Ensure analyte integrity under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage). | Mean concentration at each stability condition must be within ±15% of the nominal concentration. |

Conclusion

This application note details a robust and reliable LC-MS/MS protocol for the quantification of Losartan in human plasma. The use of N-Trityl Losartan-d4 as a stable isotope-labeled internal standard is central to the method's success, ensuring the highest level of accuracy and precision by compensating for analytical variability.[5][8] This method is suitable for high-throughput pharmacokinetic studies and can be fully validated to meet global regulatory requirements, providing trustworthy data for critical drug development decisions.

References

-

TSI Journals. (2009, April 27). Liquid chromatography-tandem mass spectrometric assay for determination of losartan in human plasma. Available from: [Link]

-

Kaza, M., & Kłys, M. (2018, December 19). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. ScienceDirect. Available from: [Link]

-

Karra, V. K., Pilli, N. R., Inamadugu, J. K., & Seshagiri Rao, J. V. L. N. (n.d.). Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. PMC. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

-

Veeprho. (n.d.). N-Trityl Losartan-D4 | CAS 1309283-24-6. Available from: [Link]

-

SciSpace. (n.d.). A high-performance liquid chromatographic assay for the determination of losartan in plasma. Available from: [Link]

-

Taylor & Francis Online. (2008, September 3). Determination of Losartan in Human Plasma by Liquid Chromatography Electrospray Ionization Mass Spectrometry (LC-ESI-MS): Application to Bioequivalence Study. Available from: [Link]

-

Royal Society of Chemistry. (2022, June 1). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. Available from: [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Losartan on Newcrom R1 Column. Available from: [Link]

-

PubMed. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Available from: [Link]

-

ThaiScience. (n.d.). Liquid chromatography tandem mass spectrometry method for simultaneous determination of losartan and its active metabolite in hu. Available from: [Link]

-

PMC. (n.d.). RP-HPLC Method for the Determination of Losartan Potassium and Ramipril in Combined Dosage Form. Available from: [Link]

-

YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available from: [Link]

-

OAText. (n.d.). Developing a highly validated and sensitive HPLC method for simultaneous estimation of losartan and spironolactone in tablets and human plasma. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available from: [Link]

-

PMC. (n.d.). Simultaneous Determination and Pharmacokinetic Study of Losartan, Losartan Carboxylic Acid, Ramipril, Ramiprilat, and Hydrochlorothiazide in Rat Plasma by a Liquid Chromatography/Tandem Mass Spectrometry Method. Available from: [Link]

-

Aragen Life Sciences. (2016, January 12). LC/MS/MS method for the simultaneous estimation of Losartan potassium and Irbesartan in rat plasma. Available from: [Link]

-

MDPI. (2014, November 30). Simultaneous Determination and Pharmacokinetic Study of Losartan, Losartan Carboxylic Acid, Ramipril, Ramiprilat, and Hydrochlorothiazide in Rat Plasma by a Liquid Chromatography/Tandem Mass Spectrometry Method. Available from: [Link]

-

Scribd. (n.d.). A High-Performance Liquid Chromatographic Assay For The Determination of Losartan in Plasma | PDF. Available from: [Link]

-

SlidePlayer. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

-

European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Available from: [Link]

-

ResearchGate. (2025, August 7). Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. Available from: [Link]

-

ACS Publications. (2021, April 16). Development of a Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Simultaneous Determination of Nitrosamines in Losartan Active Pharmaceutical Ingredients. Available from: [Link]

-

Der Pharma Chemica. (n.d.). Spectrophotometric photometric determination of losartan potassium association reaction an potassium through ion. Available from: [Link]

-

PubMed. (2009, April 5). Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard. Available from: [Link]

-

Semantic Scholar. (n.d.). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Available from: [Link]

-

National Institutes of Health. (n.d.). Trityllosartan | C41H37ClN6O | CID 10865273. PubChem. Available from: [Link]

-

ResearchGate. (n.d.). Typical chromatogram of losartan potassium and internal standard. Available from: [Link]

-

Preprints.org. (2025, May 21). Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. Available from: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1030937-27-9| Chemical Name : Losartan-d4. Available from: [Link]

-

Alentris Research Pvt. Ltd. (n.d.). N-Trityl Losartan Isomer - API Impurities. Available from: [Link]

-

PharmaCompass.com. (n.d.). Trityl Losartan | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

-

Waters Corporation. (n.d.). Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance and Drug Product using the Xevo TQ-S micro. Available from: [Link]

-

livermetabolism.com. (2025, October 21). A Digital Twin of the Angiotensin II Receptor Blocker Losartan: Physiologically Based Modeling of Blood Pressure Regulation. Available from: [Link]

-

PubMed. (n.d.). Clinical pharmacokinetics of losartan. Available from: [Link]

-

Semantic Scholar. (n.d.). Clinical Pharmacokinetics of Losartan. Available from: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Analytical method development and validation for simultaneous estimation of losartan and chlorthalidone by using RP-HPLC in bulk. Available from: [Link]

-

Shimadzu. (n.d.). A Sensitive LC-MS/MS Method for the Analysis of Azido Impurity in Losartan Drugs. Available from: [Link]

-

Asian Journal of Pharmaceutical Research and Development. (2023, February 15). Pharmacokinetic Study of Losartan in Healthy Male Volunteers. Available from: [Link]

Sources

- 1. RP-HPLC Method for the Determination of Losartan Potassium and Ramipril in Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. livermetabolism.com [livermetabolism.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. veeprho.com [veeprho.com]

- 11. elearning.unite.it [elearning.unite.it]

- 12. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. ema.europa.eu [ema.europa.eu]

- 15. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. thaiscience.info [thaiscience.info]

- 18. researchgate.net [researchgate.net]

- 19. royalsocietypublishing.org [royalsocietypublishing.org]

- 20. aragen.com [aragen.com]

Strategic Sample Preparation for the Bioanalysis of N-Trityl Losartan-d4 by LC-MS/MS

An Application Note for Drug Development Professionals

Abstract

This guide provides a detailed technical overview and robust protocols for the sample preparation of N-Trityl Losartan-d4, a critical internal standard for the accurate quantification of the antihypertensive drug Losartan in biological matrices. We delve into the rationale behind selecting an appropriate extraction technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—and offer step-by-step methodologies tailored for researchers, scientists, and drug development professionals. The protocols are designed to ensure scientific integrity, reproducibility, and alignment with regulatory expectations for bioanalytical method validation.

Introduction: The Role of N-Trityl Losartan-d4 in Quantitative Bioanalysis

Losartan is an angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1][2] Accurate determination of its concentration in biological fluids such as plasma or urine is paramount for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic studies.[3][4] To correct for analyte loss during sample processing and variability in instrument response, a stable isotope-labeled (SIL) internal standard (IS) is indispensable.

N-Trityl Losartan-d4 is a deuterium-labeled analog of a protected form of Losartan.[5] The trityl group serves as a protecting group, and the four deuterium atoms provide a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer, without significantly altering its chemical and chromatographic behavior.[6][7][8] Its use ensures the highest level of accuracy and precision in LC-MS/MS-based bioanalysis.[6]

The foundation of any reliable bioanalytical method is a robust and reproducible sample preparation workflow.[9] The primary objectives are to:

-

Remove endogenous interferences (e.g., proteins, phospholipids, salts) that can suppress or enhance the analyte signal.

-

Concentrate the analyte to achieve the required lower limit of quantitation (LLOQ).

-

Ensure the final extract is compatible with the LC-MS/MS system.

This document is grounded in the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) for bioanalytical method validation, which mandates that every step of the analytical process is controlled and reproducible.[3][9][10]

Choosing the Right Sample Preparation Strategy

The selection of a sample preparation technique is a critical decision driven by the required assay sensitivity, sample throughput, matrix complexity, and available resources. The physicochemical properties of Losartan (and by extension, its SIL-IS) guide the development of these extraction methods.

Below is a decision-making workflow to guide the selection process.

Comparative Overview of Techniques

The following table summarizes the key performance characteristics of the three primary extraction techniques discussed in this note. These values are representative and should be confirmed during method development and validation.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Protein denaturation & removal | Analyte partitioning between immiscible liquids | Analyte adsorption onto a solid sorbent |

| Typical Recovery | >90% (but may be less consistent) | 75 - 95%[11] | 85 - 105%[12] |

| Matrix Effect | High (risk of ion suppression) | Moderate | Low (cleanest extracts) |

| Throughput | Very High | Moderate | High (especially with 96-well plates)[13] |

| Selectivity | Low | Moderate | High |

| Cost per Sample | Low | Low-Moderate | High |

| Automation Potential | High | Moderate | Very High[14] |

Detailed Protocols

The following protocols are designed for human plasma but can be adapted for other matrices like urine with appropriate modifications. It is assumed that stock solutions of N-Trityl Losartan-d4 have been prepared in a suitable organic solvent like methanol.[11][12]

Protocol 1: Protein Precipitation (PPT)

Causality: This is the simplest and fastest method. It relies on the principle that a high concentration of an organic solvent (typically acetonitrile) will denature and precipitate plasma proteins, leaving the small-molecule analytes in the supernatant.[15][16] This method is ideal for high-throughput screening but may suffer from matrix effects due to incomplete removal of endogenous components like phospholipids.

Step-by-Step Methodology:

-

Aliquoting: Pipette 100 µL of human plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 25 µL of the N-Trityl Losartan-d4 working solution (e.g., at 200 ng/mL in methanol) to each tube.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of solvent to plasma is a common starting point.[16]

-

Vortexing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at >13,000 rpm for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.[16]

-

Supernatant Transfer: Carefully transfer the supernatant (approximately 350-400 µL) to a clean tube or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step helps to concentrate the analyte and allows for reconstitution in a mobile phase-compatible solvent.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[12]

-

Final Centrifugation: Centrifuge the reconstituted sample at 5,000 rpm for 5 minutes to pellet any remaining particulates.

-

Injection: Transfer the final supernatant to an autosampler vial and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

Causality: LLE separates analytes from the aqueous matrix by partitioning them into an immiscible organic solvent based on their relative solubility.[1][17] By choosing an appropriate solvent and adjusting the pH of the sample, a high degree of selectivity and cleanliness can be achieved, resulting in lower matrix effects compared to PPT. Acidifying the plasma sample protonates the acidic functional groups on Losartan, increasing its affinity for the organic phase.

Step-by-Step Methodology:

-

Aliquoting: Pipette 200 µL of human plasma sample into a 2 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 25 µL of the N-Trityl Losartan-d4 working solution.

-

Acidification: Add 50 µL of 1 M formic acid or a suitable buffer to acidify the sample.[11] Vortex briefly for 10 seconds.

-

Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent. A mixture of ethyl acetate and hexane (9:1, v/v) is a proven choice for Losartan.[11][17]

-

Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate analyte transfer into the organic phase.

-

Centrifugation: Centrifuge at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the protein interface.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

-

Injection: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

Causality: SPE offers the highest degree of selectivity and sample cleanup.[12][18] It involves passing the sample through a solid sorbent bed that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. Polymeric reversed-phase cartridges (e.g., Oasis HLB) are highly effective for Losartan as they offer retention for a wide range of acidic, neutral, and basic compounds.[12]

Step-by-Step Methodology (Using a Polymeric Reversed-Phase Cartridge):

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

-

Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent bed to dry out.

-

Sample Loading:

-

Pre-treat 200 µL of plasma by adding the N-Trityl Losartan-d4 IS.

-

Dilute the sample with 200 µL of 2% phosphoric acid in water to reduce viscosity and ensure proper binding.

-

Load the entire pre-treated sample onto the SPE cartridge. Pass the sample through slowly (e.g., 1 mL/min).

-

-

Washing:

-

Wash 1: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

-

Wash 2: Pass 1 mL of 20% methanol in water to remove less polar interferences.

-

-

Elution: Elute the analyte and internal standard from the cartridge using 1 mL of methanol or a methanol/acetonitrile mixture into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

-

Injection: Transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Visualization

The overall process from sample receipt to data acquisition is illustrated below.

Conclusion

The choice of sample preparation technique for the analysis of N-Trityl Losartan-d4 is a critical determinant of method performance. While Protein Precipitation offers speed and simplicity for high-throughput environments, Solid-Phase Extraction provides the cleanest extracts and highest sensitivity, making it the gold standard for regulatory submission studies.[12][13] Liquid-Liquid Extraction presents a balanced option with good cleanup and recovery.[1][11] Each protocol must be rigorously developed and validated according to international guidelines to ensure the generation of reliable, reproducible, and defensible bioanalytical data.[3][19]

References

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved from [Link]

-

FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Bioanalysis Zone. Retrieved from [Link]

-

Yacoub, M., Awwad, A. A., & Al-Ani, I. (2009). Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard. PubMed. Retrieved from [Link]

-

Bioanalytical Method Validation FDA 2001.pdf. (n.d.). FDA. Retrieved from [Link]

-

Sultana, N., Arayne, M. S., & Shafi, N. (2011). Determination of Losartan and Losartan Carboxylic acid in Human Plasma by New HPLC Method with Fluorescence Detection for Pharmacokinetics Studies. ResearchGate. Retrieved from [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. Retrieved from [Link]

-

Validation of bioanalytical methods - Highlights of FDA's guidance. (n.d.). ResearchGate. Retrieved from [Link]

-

N-Trityl Losartan-D4 | CAS 1309283-24-6. (n.d.). Veeprho. Retrieved from [Link]

-

Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2012). Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. PMC. Retrieved from [Link]

-

Sri-in, J., et al. (n.d.). Liquid chromatography tandem mass spectrometry method for simultaneous determination of losartan and its active metabolite in hu. ThaiScience. Retrieved from [Link]

-

Polinko, M., & Woolf, E. (2003). Simultaneous determination of losartan and EXP3174 in human plasma and urine utilizing liquid chromatography/tandem mass spectrometry. PubMed. Retrieved from [Link]

-

Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Simultaneous determination of losartan and EXP3174 in human plasma and urine utilizing liquid chromatography/tandem mass spectrometry. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Al-Majed, A. R., et al. (2020). Simultaneous Determination of Amlodipine, Losartan, and the Losartan Carboxylic Acid Active Metabolite in Human Plasma by LC-MS/MS. Journal of Taibah University Medical Sciences. Retrieved from [Link]

-

Solid-phase extraction of losartan and chlordiazepoxide from biological samples using sponge-activated carbon. (2025, August 8). ResearchGate. Retrieved from [Link]

-

Ghorbani-Kalhor, E., et al. (2016). Dispersive Solid Phase Extraction Using Magnetic Nanoparticles Performed in a Narrow-Bored Tube for Extraction of Atorvastatin, Losartan, and Valsartan in Plasma. PMC. Retrieved from [Link]

-

LC/MS/MS method for the simultaneous estimation of Losartan potassium and Irbesartan in rat plasma. (2016, January 12). Aragen Life Sciences. Retrieved from [Link]

-

Pistos, C., et al. (2007). Simultaneous determination of losartan, EXP-3174 and hydrochlorothiazide in plasma via fully automated 96-well-format-based solid-phase extraction and liquid chromatography-negative electrospray tandem mass spectrometry. PubMed. Retrieved from [Link]

-

González, L., et al. (2009). Determination of losartan, telmisartan, and valsartan by direct injection of human urine into a column-switching liquid chromatographic system with fluorescence detection. Ovid. Retrieved from [Link]

-

Simultaneous determination of losartan, EXP-3174 and hydrochlorothiazide in plasma via fully automated 96-well-format-based solid-phase extraction and liquid chromatography–negative electrospray tandem mass spectrometry. (2025, August 6). ResearchGate. Retrieved from [Link]

-

N-Trityl Losartan-d4, TRC 10 mg. (n.d.). Fisher Scientific. Retrieved from [Link]

-

View of Analytical Method for Estimation of Losartan by using UV a Spectrophotometer. (n.d.). Global Journal of Research in Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

-

Trityllosartan. (n.d.). PubChem. Retrieved from [Link]

-

Cherevko, O., et al. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. MDPI. Retrieved from [Link]

-

APPLICATION OF LIQUID CHROMATOGRAPHY FOR "LOSARTAN POTASSIUM" HYPOTENSITIVE DRUG QUALITY CONTROL. (n.d.). cyberleninka.ru. Retrieved from [Link]

-

Development and Validation of Analytical Method for Losartan-Copper Complex Using UV-Vis Spectrophotometry. (2025, December 23). ResearchGate. Retrieved from [Link]

-

Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. (2025, May 21). ResearchGate. Retrieved from [Link]

-

Trityl Losartan. (n.d.). PharmaCompass. Retrieved from [Link]

-

ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LOSARTAN POTASSIUM TABLET BY RP-HPLC. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

-

DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. (n.d.). ijpbs.net. Retrieved from [Link]

-

Reddy, G. P., et al. (n.d.). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Journal of the Korean Chemical Society. Retrieved from [Link]

-

Al-kassas, R., et al. (2021). Investigation of the Physical, Chemical and Microbiological Stability of Losartan Potassium 5 mg/mL Extemporaneous Oral. Molecules. Retrieved from [Link]

-

Losartan-d4 | CAS No: 1030937-27-9. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

- 1. Simultaneous determination of losartan and EXP3174 in human plasma and urine utilizing liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journalwjarr.com [journalwjarr.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. moh.gov.bw [moh.gov.bw]

- 5. N-Trityl Losartan-d4, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 6. veeprho.com [veeprho.com]

- 7. asianpubs.org [asianpubs.org]

- 8. N-Trityl Losartan (Losartan Impurity H) | CAS 133909-99-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. fda.gov [fda.gov]

- 11. thaiscience.info [thaiscience.info]

- 12. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of losartan, EXP-3174 and hydrochlorothiazide in plasma via fully automated 96-well-format-based solid-phase extraction and liquid chromatography-negative electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. aragen.com [aragen.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: N-Trityl Losartan-d4 Internal Standard

[1][2][3][4]

Introduction: The "Trojan Horse" of Losartan Impurities

Product: N-Trityl Losartan-d4 (Deuterated Internal Standard) Target Analyte: N-Trityl Losartan (Process-Related Impurity / EP Impurity H) Primary Application: LC-MS/MS quantification of synthesis intermediates in Losartan Drug Substance.[1][2][3][4]

Executive Summary: N-Trityl Losartan-d4 is a critical internal standard (IS) used to quantify the presence of the trityl-protected intermediate (N-Trityl Losartan) in pharmaceutical batches.[1][2][3][4] Unlike the parent drug Losartan, this molecule carries a bulky, lipophilic triphenylmethyl (trityl) group .

The Core Challenge: The trityl group is chemically designed to be acid-labile (it is removed during synthesis using acid).[2][3][4] Consequently, standard LC-MS protocols using acidic mobile phases (e.g., 0.1% Formic Acid) often cause the IS to degrade during the analytical run, leading to erratic quantification.[3]

Part 1: Critical Stability & Handling (The Acid Trap)

Q: Why does my IS signal area decrease progressively in the autosampler?

A: You are likely experiencing on-column or in-vial acid hydrolysis. [1][2][3][4]

The Mechanism: The trityl–tetrazole bond is highly sensitive to protonation.[4] In the presence of acidic diluents or mobile phases (pH < 4), the trityl group cleaves, converting your IS (N-Trityl Losartan-d4) back into Losartan-d4.[2][3][4]

The Solution:

-

Buffer Your Mobile Phase: Switch from Formic Acid to Ammonium Acetate (pH 5.5 - 6.5) or Ammonium Bicarbonate.[2][3][4]

-

Neutral Sample Diluent: Ensure your sample diluent is neutral.[4] Do not use 0.1% Formic Acid in the sample solvent.[4] Use 10 mM Ammonium Acetate : Acetonitrile (50:50).[4]

-

Temperature Control: Keep the autosampler at 4°C. Hydrolysis kinetics accelerate significantly at room temperature.[4]

Visualization: The Acid Hydrolysis Pathway

Caption: Acid-catalyzed detritylation mechanism. The trityl group cleaves in acidic media, destroying the IS and generating Losartan-d4.[2][3]

Part 2: Solubility & Preparation

Q: I see low recovery or poor precision (high %RSD). Is the compound precipitating?

A: Yes. The trityl group renders the molecule extremely hydrophobic.

Unlike Losartan Potassium (which is water-soluble), N-Trityl Losartan-d4 is practically insoluble in pure water.[1][2][3][4]

Troubleshooting Protocol:

| Parameter | Incorrect Approach (Fail) | Correct Approach (Pass) |

| Stock Solvent | 100% Water or low % Organic | 100% DMSO, Methanol, or Acetonitrile |

| Intermediate Dilution | Diluting stock directly into 90% Water | Two-step dilution: Keep organic >40% in intermediate steps.[1][2][3][4] |

| Final Diluent | 100% Aqueous Buffer | Minimum 50% Organic (ACN/MeOH) |

| Vial Material | Standard Polypropylene (High adsorption) | Silanized Glass or Low-Adsorption Polypropylene |

Expert Tip: If you observe "carryover" in blank injections, it is likely the lipophilic trityl group sticking to the injector needle or rotor seal.[4] Switch to a needle wash with high organic strength (e.g., Isopropanol:Acetonitrile:Acetone 1:1:1).[4]

Part 3: Mass Spectrometry & Chromatography

Q: I cannot find the parent mass (Q1). What MRM transitions should I use?

A: The trityl group dominates fragmentation.[4] You may need to adjust your source parameters. [1][2][3][4]

Mass Spec Characteristics:

-

Parent Ion: ~667-669 Da (depending on exact deuteration, usually [M+H]+).[1][2][3][4]

-

Dominant Fragment: The Trityl Cation (m/z 243.1) is often the base peak in ESI+.[4]

-

Adducts: This molecule easily forms Sodium [M+Na]+ adducts due to its size and lipophilicity.[4]

Recommended MRM Strategy:

| Transition Type | Precursor (Q1) | Product (Q3) | Purpose | Note |

| Quantifier | ~667.3 ([M+H]+) | 243.1 (Trityl+) | Quantification | High sensitivity, but check specificity. |

| Qualifier 1 | ~667.3 ([M+H]+) | ~427.2 (Losartan-d4 core) | Confirmation | Confirms the loss of trityl group.[2][3][4] |

| Qualifier 2 | ~689.3 ([M+Na]+) | 243.1 | Alternative | Use if sodium adduct is dominant.[3][4] |

Note: Exact masses depend on the specific placement of deuterium atoms (d4).[4] Always verify with a full scan of your specific lot.

Part 4: Isotopic Purity & Cross-Talk

Q: Why do I see a signal for the unlabeled analyte in my blank IS injection?

A: This is likely "Isotopic Cross-Talk" or Impurity Carryover.

Scenario: You inject pure N-Trityl Losartan-d4, but you see a peak in the channel for N-Trityl Losartan (d0).

Root Causes & Validation:

-

Isotopic Impurity (d0 contribution): The d4 standard may contain traces of d0 (unlabeled) material.[4]

-

Test: Inject the IS at the working concentration.[4] Monitor the d0 transition. If the response is >5% of the LOQ of the analyte, the IS purity is insufficient.

-

-

Deuterium Scrambling: If the deuterium is on the imidazole ring or exchangeable positions, it might swap with H in the solvent.[4]

Part 5: Troubleshooting Decision Tree

Caption: Diagnostic workflow for resolving signal instability in N-Trityl Losartan-d4 analysis.

References

-

United States Pharmacopeia (USP). Monograph: Losartan Potassium.[4] USP-NF.[1][2][3][4] (Defines Impurity E and related compounds). [2][3]

-

European Directorate for the Quality of Medicines (EDQM). Losartan Potassium: Impurity H.[4] European Pharmacopoeia (Ph.[4] Eur.).

-

Alsante, K. M., et al. (2003).[3][4] "Degradation pathways of Losartan Potassium." Journal of Pharmaceutical and Biomedical Analysis. (Discusses acid lability of trityl intermediates).

-

Biotage. "Solid Phase Oligonucleotide Synthesis: Detritylation Mechanism." (Authoritative source on the acid-catalyzed mechanism of trityl cleavage).

-

LGC Standards. "N-Trityl Losartan-d4 Product Data Sheet (CAS 1309283-24-6)." (Confirming structure and physical properties).

Sources

- 1. Trityllosartan | C41H37ClN6O | CID 10865273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Trityl Losartan-d4 | CAS 1309283-24-6 | LGC Standards [lgcstandards.com]

- 3. N-Trityl Losartan-d4, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 4. Trityl Losartan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Technical Support Center: Optimizing N-Trityl Losartan-d4 for Bioanalysis

Introduction: The Hydrophobic Challenge

Welcome to the technical support hub for N-Trityl Losartan-d4 (Deuterated Triphenylmethyl Losartan). This compound is not a standard metabolite; it is a highly lipophilic intermediate (Impurity H) often analyzed during Genotoxic Impurity (GTI) screening or specific pharmacokinetic investigations.

Unlike the parent drug Losartan, the presence of the trityl (triphenylmethyl) group drastically alters the physicochemical properties of the molecule, shifting it from amphiphilic to highly hydrophobic . This shift introduces unique challenges in solubility, carryover, and matrix effects that do not exist for standard Losartan bioanalysis.

This guide moves beyond basic protocols to address the causality of analytical failures and provides self-validating workflows to optimize your internal standard (IS) concentration.

Module 1: Solubility & Stock Preparation (The "Crash" Hazard)

The Science: N-Trityl Losartan contains three phenyl rings on a single carbon (the trityl group), creating a "grease ball" effect. While Losartan is soluble in alcohols and slightly soluble in acetonitrile, N-Trityl Losartan is insoluble in water . A common failure mode is the precipitation of the IS when spiked into aqueous biological matrices (plasma/urine) or when stored in high-water content autosampler vials.

FAQ: Why is my IS signal inconsistent across the run?

Answer: You are likely experiencing "micro-precipitation." If your working IS solution contains >50% water, the N-Trityl Losartan-d4 may be crashing out of solution before it even hits the column.

Protocol: The "Safe-Solvent" Stock Preparation

| Step | Action | Technical Rationale |

| 1. Primary Stock | Dissolve neat N-Trityl Losartan-d4 in 100% DMSO or 100% Methanol . Target 1 mg/mL. | DMSO prevents aggregation of the trityl groups. Avoid Acetonitrile for primary stock if freezing, as it may precipitate upon thaw. |

| 2. Working Stock | Dilute Primary Stock into 50:50 Acetonitrile:Water . | Do not use 100% water. The 50% organic content maintains solubility while matching initial mobile phase strength to prevent peak distortion. |

| 3. Spiking | When spiking into plasma, use a solvent volume <5% of the matrix volume. | Prevents local protein precipitation that can entrap the hydrophobic IS. |

Module 2: Concentration Optimization (The Response Ratio)

The Science: The goal is not just "detectable signal."[1] You must balance Shot Noise (too low) against Signal Suppression/Crosstalk (too high). For a deuterated IS, isotopic interference (crosstalk) is the primary concern. If the IS concentration is too high, the naturally occurring isotopes (M+0) of the IS will contribute to the analyte's MRM channel, causing false positives at the Lower Limit of Quantification (LLOQ).

The "Crosstalk" Calculation

Before running samples, calculate the Isotopic Contribution Factor (ICF) .

-

Analyte MRM: [M+H]+ → Fragment

-

IS MRM: [M+H+4]+ → Fragment+4

If the IS is 99.0% pure, 1% exists as d0, d1, d2, or d3. If you spike the IS at 1000 ng/mL, that 1% impurity = 10 ng/mL of "fake" analyte signal. This will obliterate your LLOQ accuracy.

Protocol: The IS Titration Experiment

-

Prepare Analyte LLOQ: Prepare a neat standard of N-Trityl Losartan at your target LLOQ (e.g., 1 ng/mL).

-

Prepare IS Series: Prepare IS solutions at 10 ng/mL, 50 ng/mL, 100 ng/mL, and 500 ng/mL.

-

The "Zero" Injection: Inject the IS alone (at the highest concentration). Monitor the Analyte MRM channel.

-

Pass Criteria: Signal in Analyte channel must be < 20% of the LLOQ response [1].

-

-

The "Suppression" Check: Inject the Analyte (at ULOQ) without IS. Monitor the IS MRM channel.

-

Pass Criteria: Signal in IS channel must be < 5% of the target IS response.

-

Module 3: Chromatography & Stability (The "Ghost" Peaks)

The Science: Trityl groups are acid-labile . While stable in solid form, they can hydrolyze in acidic mobile phases (e.g., 0.1% Formic Acid) over long analytical runs, converting N-Trityl Losartan back to the tetrazole intermediate. This results in a loss of IS signal over time (drift) and the appearance of "ghost" peaks.

FAQ: My IS area counts decrease over the course of a 12-hour batch. Why?

Answer: On-column hydrolysis. If your mobile phase pH is < 3.0 and the column temperature is > 40°C, you are actively degrading your IS.

Recommended Mobile Phase:

-

A: 10 mM Ammonium Acetate (pH 5.0 - 6.0)

-

B: Acetonitrile or Methanol

-

Avoid: TFA or high concentrations of Formic Acid.

Visualization: Optimization Workflow

Caption: Figure 1: Step-by-step decision tree for optimizing N-Trityl Losartan-d4, focusing on stability and isotopic interference.

Module 4: Matrix Effects (The "Invisible" Suppression)

The Science: Because N-Trityl Losartan is lipophilic, it elutes late on Reverse Phase (C18) columns. This retention time often overlaps with the elution of phospholipids (phosphatidylcholines) from plasma. If your IS elutes in the "suppression zone," quantification becomes unreliable.

Protocol: Post-Column Infusion

-

Infuse N-Trityl Losartan-d4 continuously into the MS source (post-column) via a tee-junction.

-

Inject a blank extracted plasma sample via the LC column.

-

Observe: Look for dips in the baseline. If the "dip" aligns with your IS retention time, you have matrix suppression [2].

Solution:

-

Switch to Liquid-Liquid Extraction (LLE) using MTBE or Hexane/Ethyl Acetate. The trityl group prefers non-polar solvents, while phospholipids remain in the aqueous phase.

-

Avoid Protein Precipitation (PPT) as it fails to remove phospholipids effectively.

Summary of Critical Parameters

| Parameter | Recommendation for N-Trityl Losartan-d4 | Failure Consequence |

| Solvent | DMSO or MeOH (Stock); 50% ACN (Working) | Precipitation / Low Recovery |

| Mobile Phase pH | pH 4.5 - 6.0 (Ammonium Acetate) | Hydrolysis of Trityl group (Signal Drift) |

| IS Concentration | 20-50 ng/mL (Typical) | Crosstalk at LLOQ (if too high) |

| Extraction | LLE (MTBE or Hexane) | Phospholipid Suppression (if PPT used) |

References

-

U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

VEEPrho. (n.d.). N-Trityl Losartan-D4 Information and Properties. Retrieved from [Link] (General chemical property verification).

Sources

Preventing deuterium back-exchange of N-Trityl Losartan-d4 in protic solvents

A Technical Guide to Preventing Protecting Group Cleavage and Maintaining Isotopic Integrity in Protic Solvents

Welcome to the technical support center for N-Trityl Losartan-d4. This guide is designed for researchers, scientists, and drug development professionals who use this deuterated compound, typically as an internal standard in quantitative analyses.

The isotopic and chemical integrity of N-Trityl Losartan-d4 is paramount for accurate and reproducible results. While the deuterium labels on the biphenyl ring are chemically stable, a significant challenge arises from the potential loss of the N-Trityl protecting group, especially when working with protic solvents. This guide provides in-depth answers, troubleshooting protocols, and best practices to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with N-Trityl Losartan-d4 in protic solvents?

The primary stability concern is not the back-exchange of the four deuterium atoms on the biphenyl ring, as these carbon-deuterium (C-D) bonds are robust. The critical issue is the acid-catalyzed cleavage of the N-Trityl protecting group from the tetrazole ring.[1][2] This reaction, often facilitated by protic solvents, converts your internal standard into Losartan-d4, compromising its chemical purity and leading to significant quantification errors.

Q2: Why is the N-Trityl group susceptible to cleavage in certain conditions?

The trityl (triphenylmethyl) group is specifically designed as an acid-labile protecting group. Its removal is initiated by protonation, which leads to the formation of a highly stable triphenylmethyl cation.[1][3] This inherent chemical property makes it highly susceptible to cleavage in the presence of acids. Protic solvents like water or methanol can act as both a proton source and a nucleophile, creating an environment conducive to this deprotection reaction.[4]

Q3: What are the consequences of N-Trityl group cleavage for my analysis?

If N-Trityl Losartan-d4 is used as an internal standard, its conversion to Losartan-d4 means the concentration of the standard is actively decreasing during your experiment. This will lead to inaccurate and unreliable quantification of the target analyte, often resulting in an underestimation of the analyte's true concentration. Additionally, the newly formed Losartan-d4 can appear as a contaminant peak in your chromatogram, complicating data analysis.

Q4: How do solvent choice and pH specifically affect the stability of N-Trityl Losartan-d4?

Solvent choice and pH are the most critical factors governing the stability of the N-Trityl group.

-

Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can donate protons and are highly detrimental, especially at acidic pH. They should be avoided or used with extreme caution.[4][5]

-

Aprotic Solvents (e.g., Acetonitrile, Dichloromethane, THF): These solvents lack acidic protons and are much safer choices for dissolving and storing N-Trityl Losartan-d4.[5][6]

-

Acidic pH (<6.0): Dramatically accelerates the rate of trityl group cleavage.[1][7]

-

Neutral to Basic pH (>7.0): The N-Trityl group is generally stable under neutral and basic conditions.[1][2] If an aqueous medium is unavoidable, buffering the solution to a pH of 7.0 or higher is essential.

Q5: How can I detect if the N-Trityl group has been cleaved?

The most effective method for detecting deprotection is Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] By monitoring the mass-to-charge ratios (m/z) for both N-Trityl Losartan-d4 and Losartan-d4, you can identify and quantify the extent of cleavage. A decrease in the MS signal for N-Trityl Losartan-d4 with a concurrent increase in the signal for Losartan-d4 is a clear indicator of deprotection. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the species.[10]

Q6: What are the ideal storage conditions for N-Trityl Losartan-d4?

Proper storage is crucial to maintain the integrity of the compound.

-

Solid Form: Store in a tightly sealed container in a cool, dry, and dark environment. Using a desiccator is highly recommended to protect against atmospheric moisture.[5][11]

-

Solutions: Stock solutions should be prepared in high-purity, anhydrous aprotic solvents like acetonitrile.[6] They should be stored in tightly sealed vials at low temperatures (-20°C or -80°C) to minimize degradation.[5][12] It is best practice to prepare fresh working solutions daily and minimize their time at room temperature.[5]

Troubleshooting Guide: Inconsistent Analytical Results

If you are observing drifting calibration curves, poor reproducibility, or the sudden appearance of a peak corresponding to Losartan-d4, use this guide to diagnose and resolve the issue.

| Symptom | Potential Cause | Recommended Corrective Actions |

| Variable or decreasing internal standard response. | Cleavage of the N-Trityl group during sample preparation. | 1. Switch to Aprotic Solvents: Immediately replace any protic solvents (e.g., methanol, water) used for sample dilution with an anhydrous aprotic solvent like acetonitrile. 2. Control pH: If an aqueous matrix is required, ensure the final pH of the sample is buffered to >7.0. 3. Reduce Temperature: Perform all sample preparation steps in an ice bath to slow the rate of hydrolysis.[6][13] |

| Appearance of a new peak at the retention time and m/z of Losartan-d4. | Degradation of the internal standard in the autosampler or during the LC run. | 1. Check Mobile Phase pH: Ensure your mobile phase is not acidic. If acidic conditions are necessary for chromatography, minimize the sample's residence time in the autosampler and on the column. 2. Cool the Autosampler: Set the autosampler temperature to 4°C or as low as possible to reduce degradation while samples are waiting for injection.[13] 3. Prepare Fresh: Prepare samples in smaller batches immediately before analysis. |

| Poor overall recovery and accuracy. | Systemic degradation due to improper storage of stock solutions. | 1. Verify Stock Solution Integrity: Analyze your stock solution directly. If Losartan-d4 is present, discard the stock and prepare a new one. 2. Implement Strict Storage Protocol: Prepare stock solutions in anhydrous aprotic solvents, flush vials with an inert gas (argon or nitrogen), and store at -80°C.[11][14] |

Visualizing the Chemistry and Workflow

To better understand the key factors, the following diagrams illustrate the molecule, the cleavage mechanism, and the recommended handling workflow.

Caption: Structure of N-Trityl Losartan-d4.

Caption: Acid-Catalyzed Deprotection Mechanism.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution (1 mg/mL)

This protocol minimizes exposure to atmospheric moisture and protic contaminants.

-

Preparation: Place a 1 mg vial of N-Trityl Losartan-d4 and a sealed bottle of anhydrous, HPLC-grade acetonitrile in a desiccator for at least one hour to equilibrate.

-

Inert Atmosphere: Transfer the materials to a glove box or use a nitrogen/argon blanket to create an inert environment.[11][14]

-

Reconstitution: Using a gas-tight syringe, add exactly 1.0 mL of anhydrous acetonitrile to the vial of N-Trityl Losartan-d4.

-

Mixing: Cap the vial tightly and vortex for 30 seconds until the solid is completely dissolved.

-

Storage: Seal the vial with paraffin film, label clearly, and immediately store in a freezer at -20°C or -80°C.

-

Working Solutions: Prepare working solutions by diluting the stock solution in anhydrous acetonitrile immediately before use. Do not store dilute solutions for extended periods.

Protocol 2: LC-MS Method for Stability Assessment

Use this method to test the stability of N-Trityl Losartan-d4 under your specific experimental conditions.

-

Sample Preparation: Prepare three sets of samples (1 µg/mL) of N-Trityl Losartan-d4 in:

-

Set A (Control): 100% Anhydrous Acetonitrile.

-

Set B (Test 1): 50:50 Acetonitrile:Water (pH ~6-7).

-

Set C (Test 2): 50:50 Acetonitrile:Water with 0.1% Formic Acid (pH ~2.7).

-

-

Time-Course Analysis: Inject each sample onto the LC-MS system immediately after preparation (T=0) and then at subsequent time points (e.g., T=1, 2, 4, and 8 hours) while keeping the samples in the autosampler at a controlled temperature (e.g., 10°C).

-

MS Data Acquisition: Use Selected Ion Monitoring (SIM) or parallel reaction monitoring (PRM) to monitor the ion signals for both N-Trityl Losartan-d4 and Losartan-d4.

-

Data Analysis: For each time point, calculate the peak area ratio of Losartan-d4 to N-Trityl Losartan-d4. A stable sample (Set A) will show a negligible ratio, while an unstable sample (Set C) will show a significant increase in this ratio over time.

Caption: Recommended Experimental Workflow.

References

- Benchchem. Trityl Protection in Carbohydrate Chemistry: A Comparative Guide.

- Canet, E., et al. (2016). Kinetic isotope effects for fast deuterium and proton exchange rates. RSC Publishing.

- Fiveable. (2025). Kinetic Isotope Effect Definition.

- PubMed. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(Suppl 1), e9453.

- Benchchem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.

- Analytical Methods (RSC Publishing). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.

- PMC. (2021). Fundamentals of HDX-MS.

- Chemistry LibreTexts. (2024). Kinetic Isotope Effects.

- Yao Xue Xue Bao. (2024). Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Yao Xue Xue Bao, (12), 1176-1185.

- MDPI. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS.

- Wikipedia. Kinetic isotope effect.

- PMC - NIH. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts.

- Thieme. Modified Trityl Ester Protecting Groups in Peptide Synthesis.

- Chemistry LibreTexts. (2020). 7.17: The E2 Reaction and the Deuterium Isotope Effect.

- Benchchem. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.

- ResearchGate. (2022). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.

- Cfpharm. Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.

- Wikipedia. Hydrogen–deuterium exchange.

- Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series.

- Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.

- Analyst (RSC Publishing). A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins.

- Benchchem. (2025). How to prevent deuterium exchange with Octanal-d16.

- Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.

- PMC. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT.

- Springer. (2025). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment.

- Sigma-Aldrich. Use and Handling of NMR Solvents.

- Longdom Publishing. (2022). Basic Principle of Hydrogen/Deuterium Exchange Mass Spectrometry.

- Cambridge Isotope Laboratories, Inc. Use and Handling of NMR Solvents Deuterated Chloroform.

- Veeprho. Losartan-D4 | CAS 1030937-27-9.

- ACS Publications. (2014). Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain. Biochemistry.

- PubMed. (1986). The pH dependence of proton-deuterium exchange, hydrogen production and uptake catalyzed by hydrogenases from sulfate-reducing bacteria. Biochimie, 68(1), 55-61.

- ESS Chem Co. Losartan-D4 [CAS 1030937-27-9].

- MedchemExpress.com. Losartan-d4 (DuP-753 d4).

- Pharmaffiliates. Losartan-d4 | CAS No : 1030937-27-9.

- Cayman Chemical. Losartan-d4 (CAS Number: 1030937-27-9).

- PMC - NIH. Mechanisms and uses of hydrogen exchange.

- ScienceDirect. (2005). Hydrogen–deuterium exchange mass spectrometry for investigation of backbone dynamics of oxidized and reduced cytochrome P450ca. Journal of Molecular Biology, 350(5), 987-997.

- Frontiers. (2020). Hydrogen-Deuterium Exchange Mass-Spectrometry of Secondary Active Transporters: From Structural Dynamics to Molecular Mechanisms.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]